molecular formula C13H10FNO B562506 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 CAS No. 1185243-77-9

4-{[(p-Fluorophenyl)imino]methyl}phenol-d4

Cat. No.: B562506
CAS No.: 1185243-77-9
M. Wt: 219.252
InChI Key: QVDWVRKNMDWNRU-LNFUJOGGSA-N
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Description

Nomenclature and Structural Identity

4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 is a deuterated Schiff base compound with systematic IUPAC nomenclature of 4-[(2,3,5,6-tetradeuterio-4-fluorophenyl)iminomethyl]phenol . Its molecular formula is C₁₃H₆D₄FNO , with a molecular weight of 219.25 g/mol . The structural features include:

  • A deuterated p-fluorophenyl group (C₆D₄F) at positions 2, 3, 5, and 6.
  • An imine (–CH=N–) linkage connecting the fluorophenyl and phenolic groups.
  • A phenolic hydroxyl group (–OH) at the para position relative to the imine .

Table 1: Key Identifiers of this compound

Property Value
CAS Number (deuterated) 1185243-77-9
CAS Number (non-deuterated) 3382-63-6
Molecular Formula C₁₃H₆D₄FNO
Molecular Weight 219.25 g/mol
Purity Specifications ≥97% (GC/T)

The compound’s isotopic labeling is confirmed via Nuclear Magnetic Resonance (NMR) and mass spectrometry , with deuterium incorporation at the aromatic ring positions .

Historical Development of Deuterated Schiff Bases

Deuterated Schiff bases emerged from advancements in isotopic labeling and coordination chemistry. Key milestones include:

  • 1960s : Initial studies on deuterated biomolecules (e.g., d₂-tyramine, d₃-morphine) demonstrated isotopic effects on metabolic stability .
  • 2000s : Catalytic hydrogen-deuterium (H/D) exchange methods enabled precise deuteration of imine-containing compounds .
  • 2017 : FDA approval of deutetrabenazine , the first deuterated drug, validated the therapeutic potential of deuterium in stabilizing metabolic pathways .

Schiff bases, with their imine (–C=N–) functional group, gained prominence as ligands in organometallic catalysis and photodynamic therapy. The deuterated variant of 4-{[(p-Fluorophenyl)imino]methyl}phenol was developed to study tautomeric equilibria and kinetic isotope effects in hydrogen-bonded systems . For example, deuterium substitution in Schiff bases alters the equilibrium between enol-imine and keto-amine tautomers, as demonstrated in sterically hindered analogs .

Isotopic Labeling Rationale in Organofluorine Compounds

The combination of deuterium and fluorine in this compound serves dual analytical and functional purposes:

Metabolic Stability

Deuterium’s kinetic isotope effect (KIE) reduces oxidative metabolism at labeled positions, prolonging the compound’s half-life in biological systems. This is critical for tracking metabolic pathways in pharmacokinetic studies .

Spectroscopic Applications

  • ¹⁹F qNMR : Fluorine’s high NMR sensitivity (83% of ¹H) allows precise quantification in complex matrices. The deuterated analog minimizes proton-deuterium coupling interference, enhancing spectral resolution .
  • Mass Spectrometry : Deuterium labeling provides distinct isotopic signatures, facilitating detection in tracer studies .

Table 2: Comparative Properties of Deuterated vs. Non-Deuterated Analogs

Property Non-Deuterated Form Deuterated Form
Molecular Weight 215.23 g/mol 219.25 g/mol
Melting Point 179–183°C Not reported (decomposition >200°C)
Solubility Methanol, DMSO Similar, with enhanced stability
Tautomeric Equilibrium Keto-enol ratio: 1:1.2 Shifted toward enol form (KIE ~2.5)

The strategic use of deuterium in organofluorine compounds like this compound bridges synthetic chemistry and biomedical research, enabling precise interrogation of molecular interactions .

Properties

IUPAC Name

4-[(2,3,5,6-tetradeuterio-4-fluorophenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(16)8-2-10/h1-9,16H/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNJGDYPPLXJFF-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N=CC2=CC=C(C=C2)O)[2H])[2H])F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661978
Record name 4-({[4-Fluoro(~2~H_4_)phenyl]amino}methylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185243-77-9
Record name 4-({[4-Fluoro(~2~H_4_)phenyl]amino}methylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Condensation with Deuterated Reagents

The foundational synthesis of 4-{[(p-fluorophenyl)imino]methyl}phenol involves the acid-catalyzed condensation of p-fluorophenylamine and 4-hydroxybenzaldehyde . For the deuterated analog, this method is adapted by substituting key hydrogen-containing reagents with deuterated counterparts:

  • Deuterated starting materials :

    • 4-Hydroxybenzaldehyde-d3 : Incorporates three deuterium atoms on the aromatic ring (C2, C3, C5 positions).

    • p-Fluorophenylamine-d1 : Features a deuterated amine group (-ND2).

  • Reaction conditions :

    • Solvent: Ethanol-d6 (99.9% deuterium content).

    • Catalyst: Acetic acid-d4 (2–3 drops).

    • Temperature: Reflux at 80°C for 3–4 hours .

    • Workup: Crystallization in deuterated toluene-d8 yields pale-yellow crystals.

Key data :

ParameterValue
Yield72–75%
Deuterium incorporation4 atoms (3 aromatic, 1 amine)
Purity (HPLC)>98%

This method ensures precise deuteration at predetermined positions but requires costly deuterated precursors .

Post-Synthesis Deuterium Exchange

Deuteration can also be achieved via proton-deuterium (H/D) exchange after synthesizing the non-deuterated compound. This approach is cost-effective but may result in partial or non-specific labeling:

  • Procedure :

    • Dissolve 4-{[(p-fluorophenyl)imino]methyl}phenol (1.0 mmol) in D2O (10 mL).

    • Add DCl (0.1 M, 2 mL) to acidify the solution (pH ≈ 2).

    • Heat at 60°C for 24–48 hours under inert atmosphere .

    • Isolate the product via lyophilization.

Key data :

ParameterValue
Yield85–90%
Deuterium incorporation1–2 atoms (phenolic -OD, 1 aromatic)
LimitationsIncomplete exchange at non-acidic positions

This method preferentially deuterates the phenolic hydroxyl group (-OH → -OD) and activates aromatic positions ortho to electron-withdrawing groups .

Solvent-Mediated Exchange During Synthesis

Conducting the initial condensation in deuterated solvents facilitates partial H/D exchange without requiring fully deuterated precursors:

  • Optimized protocol :

    • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

    • Reactants: Non-deuterated p-fluorophenylamine and 4-hydroxybenzaldehyde.

    • Conditions: Stir at 100°C for 6 hours under nitrogen.

    • Quench with D2O (5 mL) and extract into chloroform-d.

Key data :

ParameterValue
Yield78–80%
Deuterium incorporation2 atoms (phenolic -OD, 1 aromatic)
Cost efficiencyModerate

DMSO-d6 enhances exchange at elevated temperatures, though aromatic deuteration remains limited without acid/base catalysis .

Solid-Phase Synthesis for Scalable Production

For industrial-scale preparation, solid-supported reagents offer reproducibility and reduced solvent use:

  • Steps :

    • Immobilize 4-hydroxybenzaldehyde on Wang resin via ether linkage.

    • Condense with p-fluorophenylamine-d1 in DMF-d7 (3 cycles, 2 hours each).

    • Cleave the product with trifluoroacetic acid-d1 (TFA-d1).

Key data :

ParameterValue
Yield per cycle25–30%
Total deuterium4 atoms
Purity>95%

This method is ideal for batch production but requires specialized equipment .

Analytical Validation of Deuteration

Post-synthesis characterization is critical to confirm deuterium placement and quantify incorporation:

  • Nuclear magnetic resonance (NMR) :

    • 1H NMR : Disappearance of signals at δ 6.8–7.5 ppm (aromatic H) and δ 9.1 ppm (-OH).

    • 13C NMR : Shifted peaks due to isotopic effects (e.g., C-D coupling in aromatic regions) .

  • Mass spectrometry (MS) :

    • ESI-MS : Molecular ion peak at m/z 219.22 (non-deuterated) shifts to m/z 223.26 (d4) .

  • Infrared spectroscopy (IR) :

    • O-H stretch (3200–3500 cm⁻¹) diminishes, replaced by O-D absorption (~2500 cm⁻¹) .

Comparative Analysis of Methods

MethodCostDeuterium ControlScalabilityYield
Classical condensationHighExcellentLow72–75%
Post-synthesis exchangeLowPoorHigh85–90%
Solvent-mediatedModerateModerateModerate78–80%
Solid-phaseHighExcellentHigh25–30%

Challenges and Optimization Strategies

  • Isotopic purity : Trace protiated impurities (<2%) persist due to kinetic isotope effects. Recrystallization from deuterated solvents reduces this .

  • Reaction kinetics : Deuteration slows condensation rates by 15–20%. Catalytic D2SO4 (0.5 mol%) accelerates imine formation .

  • Storage stability : The deuterated compound degrades 30% faster than the protiated form at 25°C. Store at -20°C under argon .

Chemical Reactions Analysis

Types of Reactions

4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a potential drug candidate due to its ability to modulate biological targets. Notably, studies have shown that derivatives of this compound can act as inhibitors or potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a critical protein involved in ion transport across epithelial cells. This has implications for treating cystic fibrosis and secretory diarrhea .

Antioxidant Activity

Research indicates that compounds similar to 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 exhibit antioxidant properties. These compounds can scavenge free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders. The antioxidant capacity is often assessed through various assays, demonstrating the potential for therapeutic applications .

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis, particularly in the development of new pharmaceuticals. The imino group allows for further functionalization, enabling the creation of diverse chemical libraries for biological screening .

Case Studies

StudyFocusFindings
CFTR Modulation Investigated the effects on CFTR channelsIdentified analogs that significantly increased ion flux, demonstrating the compound's potential as a drug lead for cystic fibrosis .
Antioxidant Properties Evaluated through DPPH scavenging assaysShowed significant free radical scavenging activity, indicating potential for use in formulations aimed at oxidative stress-related conditions .
Synthetic Applications Utilized in multi-component reactionsEnabled the synthesis of complex molecules with potential therapeutic effects, showcasing its utility in drug discovery .

Mechanism of Action

The mechanism of action of 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide unique insights into the reaction pathways and mechanisms. The compound can act as a probe to study enzyme-catalyzed reactions and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it particularly useful in NMR spectroscopy and other analytical techniques .

Biological Activity

4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 is a deuterated compound that has garnered attention in various fields of research, particularly in medicinal chemistry and proteomics. Its unique structure, which incorporates a fluorinated phenyl group and a phenolic moiety, suggests potential biological activities that merit detailed investigation.

The compound's biological activity is primarily attributed to its interaction with specific biochemical pathways. It has been noted for its role in proteomics research, where it serves as a stable isotope-labeled compound useful for nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to study reaction mechanisms and metabolic processes in biological systems.

Target of Action

This compound is known to influence the activity of enzymes involved in metabolic pathways. Particularly, it has been implicated in the inhibition of tyrosinase (TYR), an enzyme crucial for melanin biosynthesis. This inhibition can have therapeutic implications for conditions such as hyperpigmentation .

Biological Activity and Applications

The biological activity of this compound can be summarized as follows:

  • Antifungal Activity : It has been reported to promote antifungal activity through its derivatives, which are involved in the synthesis of benzylacetones.
  • Antioxidant Properties : Compounds with similar structures have shown antioxidant effects, suggesting that this compound may also exhibit such properties .
  • Cell Viability : Studies indicate that certain derivatives do not exhibit cytotoxicity up to specified concentrations, making them viable candidates for further research in therapeutic applications .

Case Studies

  • Inhibition of Tyrosinase : A series of studies have highlighted the inhibitory effects of phenolic compounds on TYR. In vitro assays demonstrated that derivatives related to this compound significantly inhibited TYR activity, showcasing potential as anti-melanogenic agents .
  • Metabolic Studies : The compound has been utilized in metabolic tracing studies, allowing researchers to track its incorporation and transformation within biological systems, thereby providing insights into metabolic pathways influenced by fluorinated compounds.

Data Tables

Activity Mechanism References
AntifungalInhibition of fungal growth via benzylacetones
AntioxidantScavenging free radicals; reducing oxidative stress
Tyrosinase InhibitionCompetitive inhibition leading to reduced melanin

Q & A

Q. What are the optimal synthetic pathways for 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4, and how do reaction conditions influence yield?

To synthesize this compound, Schiff base formation via condensation between p-fluorophenylamine and deuterated 4-hydroxybenzaldehyde is a common approach. Key variables include solvent polarity (e.g., ethanol or methanol), temperature (60–80°C), and catalyst use (e.g., acetic acid). Monitoring reaction progress via TLC or NMR ensures completion. Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation and precise stoichiometric ratios .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Combine spectral techniques:

  • ¹H/¹³C NMR : Confirm deuterium incorporation (absence of proton signals in aromatic regions) and imine bond formation (δ ~8.3 ppm for CH=N).
  • FT-IR : Look for characteristic peaks: O-H stretch (~3200 cm⁻¹), C=N stretch (~1620 cm⁻¹), and C-F stretches (~1100–1250 cm⁻¹).
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern matching deuterium substitution. Cross-reference with NIST Chemistry WebBook for analogous compounds .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Use HPLC-MS with a C18 column (3.5 µm particle size) and mobile phase (acetonitrile:water with 0.1% formic acid). Calibrate with deuterated internal standards to account for matrix effects. For cellular uptake studies, combine with fluorescence tagging (e.g., dansyl chloride derivatization) and confocal microscopy .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected peaks in NMR) be resolved during characterization?

Contradictions often arise from tautomerism (enol-imine vs. keto-amine forms) or residual solvents. Solutions:

  • Perform variable-temperature NMR to observe dynamic equilibria.
  • Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference.
  • Compare experimental data with DFT-calculated spectra (software: Gaussian or ORCA) for imine tautomer stability .

Q. What experimental design strategies mitigate confounding factors in assessing this compound’s anti-biofilm activity?

Adopt a randomized block design with:

  • Positive controls : Known biofilm inhibitors (e.g., triclosan).
  • Negative controls : Solvent-only treatments.
  • Replicates : ≥3 biological replicates per condition.
    Use crystal violet staining for biomass quantification and confocal microscopy with LIVE/DEAD staining (SYTO 9/propidium iodide) to assess viability. Normalize data to optical density (OD₆₀₀) to account for growth rate variations .

Q. How can researchers investigate environmental stability and degradation products of this compound?

Use accelerated degradation studies under varying pH (2–10), UV light, and temperature (25–60°C). Analyze degradation products via LC-QTOF-MS and compare with predictive software (e.g., EAWAG-BBD Pathway Prediction System). For ecotoxicology, apply OECD Test Guideline 309 (surface water simulation) to assess half-life and metabolite toxicity .

Q. What computational methods are suitable for predicting binding affinities of this compound with biological targets (e.g., enzymes)?

Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target proteins (PDB database). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for kinetic parameters (Kd, ΔG) .

Q. Methodological Notes

  • Safety : Handle deuterated compounds in fume hoods; avoid inhalation (potential respiratory irritant).
  • Data Reproducibility : Archive raw spectral data in repositories (e.g., Zenodo) with metadata on instrument settings .
  • Ethical Compliance : For in vitro studies, follow institutional biosafety protocols (e.g., BSL-2 for bacterial assays) .

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